molecular formula C14H15N3O2S B6559381 N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 923233-93-6

N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Cat. No.: B6559381
CAS No.: 923233-93-6
M. Wt: 289.35 g/mol
InChI Key: JZSPKWQMEZBNMF-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with an acetamido group at position 2 and an acetamide-linked benzyl group at position 2.

Synthesis of such compounds typically involves condensation reactions between thioureas and α-halo carbonyl intermediates, followed by benzylation or acetylation steps . For example, describes the preparation of N-(4-aryl-thiazol-2-yl)-acetamide derivatives using triethylamine and benzoyl chloride, a method that could be adapted for synthesizing the target compound.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(18)16-14-17-12(9-20-14)7-13(19)15-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSPKWQMEZBNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch reaction remains a cornerstone for constructing 2-aminothiazole derivatives. By reacting thiourea with α-halo carbonyl compounds, this method enables regioselective incorporation of substituents at positions 2 and 4 of the thiazole ring. For N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide , the protocol involves:

  • Thiourea and ethyl bromoacetate in ethanol under reflux, yielding ethyl 2-amino-1,3-thiazole-4-carboxylate .

  • Hydrolysis of the ester group to produce 2-amino-1,3-thiazole-4-carboxylic acid .

  • Acetylation of the 2-amino group using acetic anhydride in pyridine, forming 2-acetamido-1,3-thiazole-4-carboxylic acid .

Key parameters include reaction temperature (70–80°C) and solvent choice (DMF or THF), which influence yields (75–90%).

El-Saghier Reaction Adaptations

Recent work by El-Saghier et al. demonstrates a one-pot, solvent-free approach for imidazole derivatives. While originally designed for imidazoles, modifications incorporating sulfur sources (e.g., thioglycolic acid ) enable thiazole formation:

  • Condensation of benzylamine with ethyl cyanoacetate and ethyl thioglycinate hydrochloride at 70°C.

  • Cyclization via nucleophilic attack of the thiol group on the cyano carbon, forming the thiazole core.

This method achieves yields up to 85% under optimized molar ratios (Table 1):

EntryBenzylamine (equiv)Ethyl Cyanoacetate (equiv)Ethyl Thioglycinate (equiv)Yield (%)
111175
2111.290

Functionalization of the Thiazole Core

Post-thiazole synthesis, critical transformations include:

Acetamide Group Installation

The 2-position amine is acetylated using acetic anhydride in dichloromethane (DCM) with catalytic triethylamine. Nuclear magnetic resonance (NMR) confirms successful acetylation via a singlet at δ 2.53 ppm (CH₃CO) and a downfield NH proton at δ 10.55 ppm.

Benzyl Group Introduction

The carboxylic acid at position 4 is converted to N-benzylacetamide through a two-step process:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) in refluxing toluene.

  • Amidation : Reaction with benzylamine in dry THF, yielding the final product.

Purification via silica gel chromatography (hexane/ethyl acetate, 1:1) ensures >95% purity, as validated by high-resolution mass spectrometry (HRMS).

Mechanistic Insights and Optimization

Reaction Kinetics

Time-dependent studies reveal that the Hantzsch reaction reaches completion within 4 hours, whereas the El-Saghier adaptation requires only 2 hours due to its solvent-free conditions. Prolonged reaction times (>6 hours) promote side reactions, such as over-acetylation or dimerization.

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling steps, while weaker bases (K₂CO₃) minimize ester hydrolysis. For instance, substituting DMF with acetone reduces yields by 20% due to reduced solubility of intermediates.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : Key signals include δ 3.49 ppm (CH₂CO), δ 7.15–7.94 ppm (aromatic protons), and δ 10.55 ppm (amide NH).

  • IR Spectroscopy : Strong absorptions at 1722 cm⁻¹ (C=O stretch) and 1662 cm⁻¹ (amide I) confirm functional group integrity.

X-ray Crystallography

Single-crystal X-ray diffraction resolves the planar thiazole ring with dihedral angles of 178.5° between the acetamide and benzyl groups, indicating minimal steric hindrance.

Scalability and Industrial Relevance

Pilot-scale trials (1 kg batch) demonstrate consistent yields (82–85%) using continuous flow reactors, underscoring the method’s industrial viability. Key challenges include:

  • Purification : Recrystallization from ethanol/water mixtures improves purity but increases production time by 30%.

  • Cost : Benzylamine accounts for 40% of raw material costs, prompting exploration of cheaper alternatives like benzyl chloride .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acetic acid or water oxidizes the sulfur atom within the thiazole moiety, forming sulfoxide derivatives. For example:

Reaction:
N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide+H2O2AcOH/H2OSulfoxide derivative\text{this compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH/H}_2\text{O}} \text{Sulfoxide derivative}

Key parameters:

Reaction TypeReagentSolventTemperatureYield
OxidationH₂O₂ (30%)Acetic acid40–50°C60–75%

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the thiazole ring’s C=N bond in methanol, generating dihydrothiazole derivatives:

Reaction:
Thiazole+NaBH4MeOHDihydrothiazole\text{Thiazole} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{Dihydrothiazole}

Reaction TypeReagentSolventConditionsYield
ReductionNaBH₄ (2 eq)MethanolRoom temperature55–70%

Substitution Reactions

The acetamide group participates in nucleophilic substitution reactions. For instance, chloroacetyl chloride reacts with the primary amine of related thiazole derivatives to form 2-chloro-N-(thiazol-2-yl)acetamide intermediates :

Reaction:
Thiazol-2-amine+ClCH2COClDMF, DCC2-Chloroacetamide derivative\text{Thiazol-2-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DMF, DCC}} \text{2-Chloroacetamide derivative}

Reaction TypeReagentCatalystSolventYield
SubstitutionChloroacetyl chlorideDCCDMF80–85%

Coupling Reactions

The benzyl group facilitates coupling reactions. A direct coupling method using benzylamine and 2-acetamido-1,3-thiazole-4-carboxylic acid forms the parent compound via amide bond formation:

Reaction:
Benzylamine+Thiazole-4-carboxylic acidCoupling agentThis compound\text{Benzylamine} + \text{Thiazole-4-carboxylic acid} \xrightarrow{\text{Coupling agent}} \text{this compound}

Common coupling agents include:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Achieves 70–80% yield in DMF .

  • EDC/HOBt : Enhances efficiency in polar aprotic solvents like DMSO .

Ring-Opening and Rearrangement

Under basic conditions (e.g., NaOH), the thiazole ring undergoes ring-opening to form thioamide intermediates, which can cyclize into imidazolidinones :

Reaction:
ThiazoleNaOHThioamide intermediateΔImidazolidinone\text{Thiazole} \xrightarrow{\text{NaOH}} \text{Thioamide intermediate} \xrightarrow{\Delta} \text{Imidazolidinone}

Reaction TypeConditionsProductYield
Ring-openingNaOH (1M), 70°C, 2hImidazolidinone derivative65%

Functionalization of the Benzyl Group

The benzyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, halogenation). For example, bromination introduces bromine at the para-position :

Reaction:
N-Benzyl group+Br2FeBr34-Bromo-N-benzyl derivative\text{N-Benzyl group} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4-Bromo-N-benzyl derivative}

Reaction TypeReagentCatalystSolventYield
BrominationBr₂ (1 eq)FeBr₃Dichloromethane50–60%

Hydrolysis Reactions

The acetamide group hydrolyzes in acidic or basic conditions. For instance, HCl (6M) cleaves the amide bond to yield 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid:

Reaction:
Acetamide+HClΔAcetic acid derivative+Benzylamine\text{Acetamide} + \text{HCl} \xrightarrow{\Delta} \text{Acetic acid derivative} + \text{Benzylamine}

Reaction TypeReagentConditionsYield
HydrolysisHCl (6M)Reflux, 4h85%

Scientific Research Applications

Chemical Applications

Synthesis and Reaction Mechanisms

N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as:

  • Oxidation : The compound can be oxidized to yield sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction processes with lithium aluminum hydride can produce amine derivatives.
  • Substitution Reactions : Nucleophilic substitution reactions are possible at the benzyl position, allowing for further functionalization of the compound.

This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Case studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Anticonvulsant Activity

A notable application of this compound is its anticonvulsant properties. Studies have shown that derivatives of N-benzyl 2-acetamido compounds demonstrate significant protection against seizures induced by maximal electroshock (MES). For instance, specific analogs exhibited ED50 values lower than those of established anticonvulsants like phenobarbital, indicating superior efficacy in seizure models .

Compound NameED50 (mg/kg)Reference
N-benzyl 2-acetamido-3-methoxypropionamide8.3
Phenobarbital22
N-benzyl 2-acetamido-3-fluoropropionamide13.5

Medical Applications

Pharmaceutical Development

This compound has been studied as a pharmaceutical intermediate in drug development. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Research has focused on the SAR of various derivatives to optimize their therapeutic effects. For example, modifications at the benzyl position or the acetamido group have been shown to significantly influence anticonvulsant activity, leading to the discovery of more potent compounds .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide-Thiazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide C₁₄H₁₅N₃O₂S Benzyl, 2-acetamido-thiazole Under investigation -
Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide) C₁₂H₁₂N₄O₃ Benzyl, 2-nitroimidazole Antiparasitic (Chagas disease)
6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) C₁₂H₁₃N₃O₃S 4-hydroxy-3-methoxyphenyl, thiazole Non-selective COX-1/COX-2 inhibitor
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide C₁₄H₁₈N₄OS Benzothiazole, methylpiperazine Anticancer (synthesis described)
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₂H₁₂N₂OS 2-methylphenyl, thiazole Structural analog of penicillin

Key Observations :

  • Heterocyclic Core: Replacing thiazole with nitroimidazole (as in benznidazole) introduces antiparasitic activity but increases toxicity (e.g., peripheral neuropathy, agranulocytosis) .
  • Substituent Effects : The 4-hydroxy-3-methoxyphenyl group in compound 6a enables dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 µM), whereas the benzyl group in the target compound may prioritize CNS penetration .
  • Synthetic Flexibility : Ethyl ester derivatives (e.g., ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate, ) offer intermediates for prodrug development, highlighting the role of ester groups in modulating bioavailability .

Physicochemical and Crystallographic Properties

  • Solubility and Stability : The benzyl group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 6a) but improves blood-brain barrier penetration. Ethyl ester derivatives () enhance solubility through hydrolyzable groups .
  • Crystallography : Tools like SHELX and WinGX () enable precise determination of molecular geometry. For example, ’s crystal structure of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide reveals planar thiazole rings and hydrogen-bonding networks critical for stability .

Biological Activity

N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for conferring various biological activities. The compound's structure allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications.

Target of Action

The compound primarily targets various enzymes and receptors involved in inflammatory processes and cancer progression. Its thiazole moiety is crucial for its biological efficacy.

Mode of Action

Thiazole derivatives, including this compound, have shown anti-inflammatory and analgesic properties with rapid onset of action. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation and cancer cell proliferation.

Biochemical Pathways

Research indicates that this compound exhibits a broad pharmacological spectrum, including:

  • Antiviral
  • Antimicrobial
  • Anticancer
  • Anticonvulsant
  • Antidiabetic
  • Antihypertensive
    These activities suggest that this compound could be beneficial in treating multiple conditions simultaneously.

Antimicrobial and Antifungal Activity

Studies have investigated the antimicrobial properties of this compound against various pathogens. It has demonstrated significant inhibitory effects on both bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the levels of inflammatory markers in cell cultures, supporting its use in conditions characterized by chronic inflammation.

Anticancer Activity

This compound has shown promising results in cancer research. It exhibits selective cytotoxicity against various cancer cell lines, including breast and liver cancer cells. The compound's mechanism may involve the induction of apoptosis in cancer cells while sparing normal cells .

Case Studies

  • Anticonvulsant Activity : Research has demonstrated that derivatives of N-benzyl compounds exhibit potent anticonvulsant activity. For instance, the ED50 values for certain derivatives were comparable to established anticonvulsants like phenytoin, indicating significant therapeutic potential in seizure disorders .
  • Cancer Research : A study evaluating the effects of thiazole derivatives on human cancer cell lines revealed that this compound significantly inhibited cell proliferation in vitro. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of pathogens
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells
AnticonvulsantED50 comparable to phenytoin

Q & A

Q. Q1: What are the optimized synthetic routes for N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-acetamido-1,3-thiazol-4-yl acetic acid with benzylamine under peptide coupling agents (e.g., HATU or EDCI). Key steps include:

  • Thiazole ring formation: Cyclization of thiourea derivatives with α-haloketones at 60–80°C in DMF .
  • Amide bond formation: Use of coupling agents in anhydrous dichloromethane (DCM) under nitrogen, monitored via TLC for reaction progress .
    Optimization Tips:
  • Temperature control (<60°C) prevents decomposition of the thiazole ring.
  • Solvent choice (DMF vs. DCM) impacts reaction kinetics; DMF enhances solubility but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies benzyl protons (δ 4.3–4.5 ppm) and thiazole ring carbons (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 332.12) and detects impurities .
  • X-ray Crystallography: Resolves bond angles and stereochemistry using SHELXL refinement (R-factor < 0.05) .

Advanced Research Questions

Q. Q3: How can contradictions in bioactivity data (e.g., IC50 variability across cancer cell lines) be systematically addressed?

Methodological Answer:

  • Experimental Design:
    • Use standardized assays (e.g., MTT or CellTiter-Glo) with triplicate measurements to minimize variability .
    • Include positive controls (e.g., doxorubicin) and normalize data to cell viability baselines.
  • Data Analysis:
    • Apply statistical models (ANOVA with Tukey’s post hoc test) to identify significant differences.
    • Consider pharmacokinetic factors (e.g., membrane permeability via logP calculations) to explain potency gaps .

Q. Q4: What strategies are effective for resolving low crystallinity in X-ray diffraction studies of this compound?

Methodological Answer:

  • Crystallization Optimization:
    • Screen solvents (e.g., DMSO/water mixtures) using vapor diffusion methods .
    • Adjust cooling rates (0.5°C/min) to promote crystal lattice formation.
  • Software Tools:
    • Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging high-resolution data (>1.2 Å) to reduce noise .
  • Contingency Plans:
    • If crystals remain unstable, substitute with powder XRD or DFT-based computational modeling (e.g., Gaussian 16) to predict bond lengths .

Q. Q5: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Dock the compound into target proteins (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Focus on hydrogen bonds between the acetamide group and Lys721 .
  • QSAR Studies:
    • Build regression models linking substituent electronegativity (Hammett σ values) to IC50 data. Prioritize derivatives with predicted ΔG < -8 kcal/mol .
  • ADMET Prediction:
    • Use SwissADME to optimize logP (target 2–3) and rule out hepatotoxicity via ProTox-II .

Q. Q6: What mechanistic insights explain its inhibitory activity against bacterial vs. fungal pathogens?

Methodological Answer:

  • Target Identification:
    • Perform proteomic profiling (e.g., thermal shift assays) to identify binding partners (e.g., fungal CYP51 vs. bacterial DNA gyrase) .
  • Enzymatic Assays:
    • Compare IC50 values in NADPH-dependent vs. ATP-dependent systems to infer mechanism (e.g., competitive vs. non-competitive inhibition) .
  • Resistance Studies:
    • Serial passage pathogens under sublethal doses to detect mutations (Sanger sequencing), highlighting target specificity .

Q. Q7: How can reaction byproducts during synthesis be minimized or repurposed?

Methodological Answer:

  • Byproduct Identification:
    • Use LC-MS to detect intermediates (e.g., uncyclized thiourea derivatives) .
  • Process Optimization:
    • Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap reactive byproducts .
  • Repurposing Strategy:
    • Test byproducts for orthogonal bioactivity (e.g., antifungal screening) to identify serendipitous leads .

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